(3-Methoxy-5-vinylphenyl)methanol
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Overview
Description
(3-Methoxy-5-vinylphenyl)methanol is an organic compound with the molecular formula C10H12O2This compound is characterized by the presence of a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to a benzene ring, along with a methanol group (-CH2OH) at the para position relative to the methoxy group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5-vinylphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-methoxybenzaldehyde.
Vinylation: The vinyl group is introduced through a Heck reaction, where 3-methoxybenzaldehyde is reacted with a vinyl halide in the presence of a palladium catalyst.
Reduction: The resulting product is then reduced to form this compound. This reduction can be achieved using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ more cost-effective catalysts and reagents to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-5-vinylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The vinyl group can be hydrogenated to form the corresponding ethyl derivative.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-Methoxy-5-vinylbenzaldehyde or 3-Methoxy-5-vinylbenzoic acid.
Reduction: 3-Methoxy-5-ethylphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methoxy-5-vinylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a starting material for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxy-5-vinylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and vinyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyphenyl)methanol: Lacks the vinyl group, making it less reactive in certain chemical reactions.
(3-Vinylphenyl)methanol: Lacks the methoxy group, affecting its solubility and reactivity.
(4-Methoxy-3-vinylphenyl)methanol: The position of the methoxy group is different, which can influence its chemical properties and reactivity.
Uniqueness
(3-Methoxy-5-vinylphenyl)methanol is unique due to the presence of both methoxy and vinyl groups, which provide a combination of reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry .
Properties
IUPAC Name |
(3-ethenyl-5-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-4-9(7-11)6-10(5-8)12-2/h3-6,11H,1,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEUMYOPBTXXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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